2-Cyclopropylpyrrolidine
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Overview
Description
2-Cyclopropylpyrrolidine is a cyclic amine compound characterized by a three-membered cyclopropyl ring fused to a pyrrolidine ring. Its molecular formula is C7H13N, and it has a molecular weight of 111.18 g/mol
Scientific Research Applications
2-Cyclopropylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of novel pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . Additionally, the combination of carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine can yield 2-substituted pyrrolidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts has been reported to facilitate the selective C(sp3)-C(sp2) cross-couplings, making the process more practical and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted pyrrolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, amine derivatives, and oxides .
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested its binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, similar to 2-Cyclopropylpyrrolidine.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Uniqueness: this compound stands out due to its fused cyclopropyl and pyrrolidine rings, which confer unique steric and electronic properties. These properties enhance its reactivity and potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
2-cyclopropylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSTBXLCUPLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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